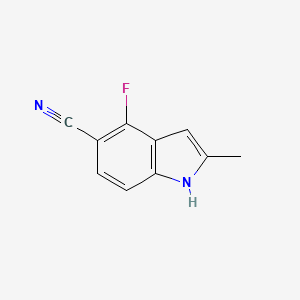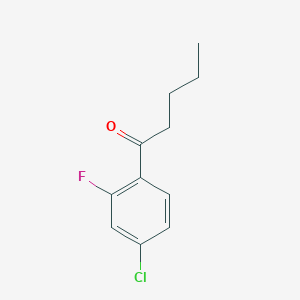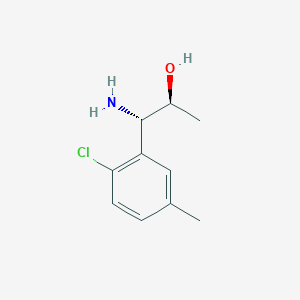
(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a secondary alcohol group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. The reaction conditions typically include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ketone precursor can be reduced to the secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the secondary alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(2-chloro-4-methylphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(2-chloro-5-ethylphenyl)propan-2-OL
Uniqueness
(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino group and a chlorinated aromatic ring. This combination of features makes it a valuable compound for asymmetric synthesis and as a chiral ligand in catalysis.
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
InChI-Schlüssel |
AUZGPVSYVKNCBJ-OIBJUYFYSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)Cl)[C@@H]([C@H](C)O)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



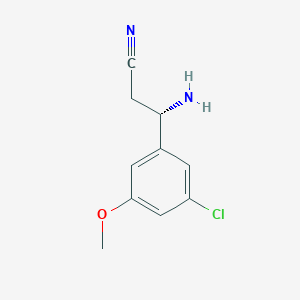
![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13052187.png)
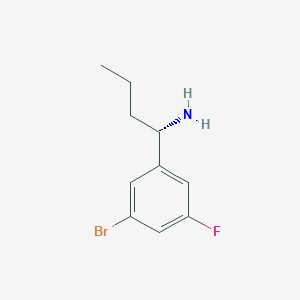


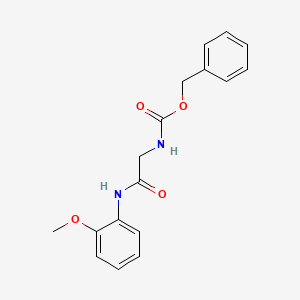

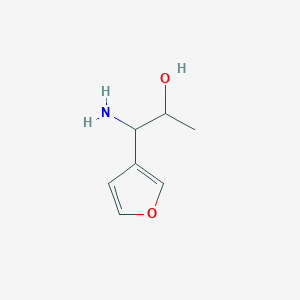
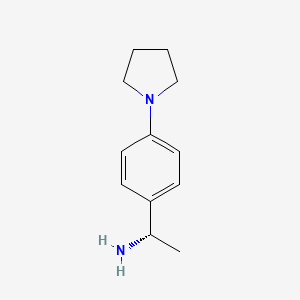
![7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B13052226.png)
